linoleic acid propoxylated diesters
Description
Linoleic acid propoxylated diesters are synthetic compounds formed by esterifying propoxylated diols (e.g., 3-monochloropropane-1,2-diol, 3-MCPD) with linoleic acid (LA), a polyunsaturated omega-6 fatty acid (C18:2 n-6). These diesters are characterized by their amphiphilic structure, combining hydrophobic fatty acid chains with hydrophilic propoxylated groups. Their synthesis typically involves enzymatic or chemical esterification under controlled conditions. For instance, linoleic acid esterifies faster (40 hours) than oleic acid (65 hours), yielding lower free fatty acid content (0.25% vs. 0.86%) . This efficiency is attributed to LA’s higher unsaturation, enhancing reactivity during esterification.
Properties
CAS No. |
104666-23-1 |
|---|---|
Molecular Formula |
C7H6N4O2S |
Synonyms |
linoleic acid propoxylated diesters |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Conjugated Linoleic Acid (CLA)
CLA refers to a group of positional and geometric isomers of LA, primarily cis-9,trans-11 and trans-10,cis-12. Unlike propoxylated diesters, CLA is biosynthesized via microbial isomerization in ruminants or through industrial hydrogenation . Key distinctions include:
- Synthesis : CLA is produced naturally by bacterial action (e.g., Lactobacillus casei) or chemically via alkali isomerization, whereas propoxylated diesters require esterification with synthetic diols .
- Functionality: CLA is studied for its metabolic benefits, including anti-inflammatory and anti-carcinogenic properties , while propoxylated diesters are valued for industrial applications (e.g., surfactants, plasticizers) due to their tailored hydrophilicity .
- Stability : CLA isomers are prone to oxidation due to conjugated double bonds, whereas propoxylated diesters exhibit enhanced oxidative stability from esterification .
Table 1: CLA vs. Linoleic Acid Propoxylated Diesters
| Property | CLA | This compound |
|---|---|---|
| Synthesis | Microbial/chemical isomerization | Enzymatic/chemical esterification |
| Primary Applications | Nutraceuticals, supplements | Industrial surfactants, plasticizers |
| Oxidative Stability | Low (conjugated double bonds) | High (ester bonds reduce oxidation) |
| Bioactivity | Anti-inflammatory, anti-obesity | Limited biological data; industrial focus |
Alpha-Linolenic Acid (ALA) and Derivatives
ALA (C18:3 n-3), an omega-3 fatty acid, shares structural similarities with LA but differs in bioactivity. ALA elongates to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), critical for neurological health . Propoxylated diesters of LA lack this metabolic pathway, limiting their nutritional relevance.
Other Linoleic Acid Esters
Methyl and Glycidyl Esters
Methyl linoleate and glycidyl esters are common in food processing.
Phytosterol Esters (e.g., β-Sitosterol Linoleate)
Found in plant oils, phytosterol esters reduce cholesterol absorption. In contrast, propoxylated diesters lack hypolipidemic effects but excel in industrial applications due to tunable solubility .
Table 2: Reaction Efficiency of Fatty Acid Diesters
| Fatty Acid | Reaction Time (h) | Free Fatty Acid Content (%) |
|---|---|---|
| Linoleic Acid | 40 | 0.25 |
| Oleic Acid | 65 | 0.86 |
| Mixed Fatty Acids | 64 | 0.10 |
Key Research Findings
- Synthetic Efficiency: Linoleic acid’s unsaturation accelerates esterification, reducing production costs .
- Oxidative Performance : Propoxylated diesters exhibit superior stability compared to free LA or CLA, making them ideal for high-temperature industrial processes .
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